molecular formula C29H22N2O5 B12015308 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate CAS No. 765284-75-1

5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12015308
CAS No.: 765284-75-1
M. Wt: 478.5 g/mol
InChI Key: NLQYJCYAJSEGIF-TWKHWXDSSA-N
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Description

5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound characterized by its unique structure, which includes benzoyloxy and phenylacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:

    Formation of the Benzoyloxy Group: This step involves the esterification of a phenolic compound with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Phenylacetyl Group: This step can be achieved through the acylation of an appropriate hydrazone with phenylacetyl chloride.

    Coupling Reactions: The final step involves coupling the intermediate products to form the target compound. This can be done using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzoyloxy and phenylacetyl groups can be substituted under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of esterases and hydrolases.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can be hydrolyzed by esterases, releasing benzoic acid and the active hydrazone derivative. This active form can then interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzoyloxy)-2-(2-(phenylacetyl)hydrazono)phenyl benzoate: Similar structure but lacks the carbohydrazonoyl group.

    2-(2-(Phenylacetyl)hydrazono)benzoic acid: Lacks the benzoyloxy group.

    5-(Benzoyloxy)-2-(phenylacetyl)phenyl benzoate: Lacks the hydrazonoyl group.

Uniqueness

5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate is unique due to the presence of both benzoyloxy and phenylacetyl groups along with the carbohydrazonoyl moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in scientific research.

Properties

CAS No.

765284-75-1

Molecular Formula

C29H22N2O5

Molecular Weight

478.5 g/mol

IUPAC Name

[3-benzoyloxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C29H22N2O5/c32-27(18-21-10-4-1-5-11-21)31-30-20-24-16-17-25(35-28(33)22-12-6-2-7-13-22)19-26(24)36-29(34)23-14-8-3-9-15-23/h1-17,19-20H,18H2,(H,31,32)/b30-20+

InChI Key

NLQYJCYAJSEGIF-TWKHWXDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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